molecular formula C17H17Cl2N3 B5910800 N-(2,6-dichlorobenzylidene)-4-phenyl-1-piperazinamine

N-(2,6-dichlorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No. B5910800
M. Wt: 334.2 g/mol
InChI Key: BKWAWXYJIOMNMF-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzylidene)-4-phenyl-1-piperazinamine, commonly known as DCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for various experimental studies.

Mechanism of Action

The exact mechanism of action of DCPP is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. DCPP has been shown to modulate the release and uptake of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCPP has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to modulate the release and uptake of various neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPP in lab experiments is its ability to modulate various biological processes, making it a valuable tool for studying these processes. Additionally, DCPP has been extensively studied and has a well-established safety profile. However, one limitation of using DCPP in lab experiments is its potential toxicity, which requires careful handling and strict adherence to safety protocols.

Future Directions

There are numerous potential future directions for research on DCPP. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its effects on various biological processes. Finally, the development of new synthesis methods for DCPP may lead to improved efficiency and safety in its production.

Synthesis Methods

DCPP can be synthesized through a variety of methods, including condensation reactions between 2,6-dichlorobenzaldehyde and 4-phenyl-1-piperazineamine. Other methods involve using different reagents and catalysts to achieve the desired product. The synthesis of DCPP requires careful attention to detail and strict adherence to safety protocols, as it is a potentially hazardous compound.

Scientific Research Applications

DCPP has been used in numerous scientific studies due to its ability to modulate various biological processes. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a valuable tool for studying these processes. Additionally, DCPP has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

(Z)-1-(2,6-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3/c18-16-7-4-8-17(19)15(16)13-20-22-11-9-21(10-12-22)14-5-2-1-3-6-14/h1-8,13H,9-12H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAWXYJIOMNMF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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